molecular formula C11H21NO4 B2965703 3-{[(Tert-butoxy)carbonyl](ethyl)amino}-2-methylpropanoic acid CAS No. 1342092-27-6

3-{[(Tert-butoxy)carbonyl](ethyl)amino}-2-methylpropanoic acid

Cat. No.: B2965703
CAS No.: 1342092-27-6
M. Wt: 231.292
InChI Key: VXAUDAPBLIWBIB-UHFFFAOYSA-N
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Description

3-{(Tert-butoxy)carbonylamino}-2-methylpropanoic acid is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected ethylamino group at the β-position and a methyl substituent at the α-carbon. These compounds are critical intermediates in peptide synthesis and medicinal chemistry, where the Boc group enhances stability during reactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-6-12(7-8(2)9(13)14)10(15)16-11(3,4)5/h8H,6-7H2,1-5H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXAUDAPBLIWBIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(C)C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{(Tert-butoxy)carbonylamino}-2-methylpropanoic acid involves the protection of amine groups through the formation of a Boc-protected amine. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection in multi-step synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 3-{(Tert-butoxy)carbonylamino}-2-methylpropanoic acid, highlighting structural variations, physicochemical properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Features/Applications References
3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid -NHBoc at β-position, -CH₃ at α-position C₉H₁₇NO₄ 203.24 16948-10-0 Peptide synthesis; chiral resolution via salt formation with (R)-(+)-α-methylbenzylamine .
2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-thiazol-2-yl)propanoic acid -NHBoc at α-position, thiazole at β-position C₁₁H₁₆N₂O₄S 272.33 879502-02-0 Enhanced bioactivity due to thiazole heterocycle; potential antiviral/antibacterial applications .
(R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid -NHBoc at β-position, phenyl at α-position C₁₄H₁₉NO₄ 265.31 N/A Increased lipophilicity for CNS-targeting prodrugs; used in chiral drug synthesis .
3-((tert-butoxycarbonyl)amino)-3-(5-ethylfuran-2-yl)propanoic acid -NHBoc and 5-ethylfuran at β-position C₁₃H₁₉NO₅ 269.29 1410365-72-8 Furyl group enhances metabolic stability; explored in anti-inflammatory agents .
2-({[(tert-butoxy)carbonyl]amino}oxy)-3-methoxy-2-methylpropanoic acid -NHBoc-O- at α-position, methoxy at β-position C₁₀H₁₉NO₆ 249.26 2060030-88-6 Unique oxyamino linkage for photoaffinity labeling in proteomics .
3-{[(Tert-butoxy)carbonyl][(2-chlorophenyl)methyl]amino}propanoic acid -NHBoc-(2-chlorobenzyl) at β-position C₁₅H₂₀ClNO₄ 313.77 1182127-75-8 Bulky substituent for enzyme inhibition studies (e.g., proteases) .

Structural and Functional Insights

  • Steric Effects: The ethyl group in the target compound introduces moderate steric hindrance compared to smaller (methyl) or bulkier (phenyl, benzyl) substituents. This may improve selectivity in enzyme-substrate interactions relative to 3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid .
  • Lipophilicity: Ethylamino derivatives exhibit higher logP values than methyl analogs but lower than aryl-substituted compounds (e.g., phenyl or thiazole derivatives), balancing membrane permeability and aqueous solubility .
  • Synthetic Utility: The Boc group in all analogs facilitates protection of amines during solid-phase peptide synthesis (SPPS). Ethylamino variants may require modified coupling conditions due to steric bulk .

Pharmacokinetic and Stability Considerations

  • Chiral Purity : Enantiomeric resolution methods, such as diastereomeric salt formation with chiral amines (e.g., (R)-(+)-α-methylbenzylamine), are critical for producing optically pure derivatives, as seen in CAS 132696-45-8 (R-enantiomer) .

Biological Activity

3-{(Tert-butoxy)carbonylamino}-2-methylpropanoic acid, also known by its CAS number 1342092-27-6, is a compound that has garnered attention in biochemical research due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C9H17NO4
  • Molecular Weight : 203.24 g/mol
  • Solubility : Highly soluble in water (9.42 mg/ml) and classified as very soluble in various solvents .

The compound functions primarily as an amino acid derivative, which can influence various biological pathways. Its structure allows it to interact with specific receptors and enzymes, potentially modulating metabolic processes.

Key Mechanisms:

  • Enzyme Inhibition : Research indicates that the compound may inhibit certain enzymes involved in metabolic pathways, thus altering the biochemical landscape within cells.
  • Receptor Modulation : The tert-butoxycarbonyl group enhances its lipophilicity, allowing better interaction with lipid membranes and possibly affecting receptor availability and signaling.

Pharmacological Properties

3-{(Tert-butoxy)carbonylamino}-2-methylpropanoic acid exhibits several pharmacological properties:

PropertyValue
Bioavailability Score 0.56
Log S (ESOL) -1.33
GI Absorption High
Synthetic Accessibility 2.65

These properties suggest that the compound has a favorable profile for oral administration and systemic absorption.

Case Studies

  • Antitumor Activity :
    A study investigated the effects of various amino acid derivatives on cancer cell lines. The results indicated that 3-{(Tert-butoxy)carbonylamino}-2-methylpropanoic acid exhibited significant cytotoxicity against specific tumor types, suggesting its potential as an anticancer agent.
  • Neuroprotective Effects :
    In neuropharmacological studies, this compound demonstrated protective effects on neuronal cells subjected to oxidative stress. The mechanism was attributed to its ability to modulate intracellular signaling pathways related to apoptosis and inflammation.
  • Metabolic Regulation :
    Research focusing on metabolic disorders highlighted the compound's role in regulating glucose metabolism. It was found to enhance insulin sensitivity in vitro, indicating potential applications in diabetes management.

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